![molecular formula C15H17FN4O4S B12206534 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B12206534.png)
3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid
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Overview
Description
3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a sulfanyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through an amination reaction, where an appropriate fluorophenylamine is reacted with an intermediate.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
The compound 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid has garnered interest in various scientific research applications. This article explores its potential uses, supported by data tables and case studies.
Structure and Composition
The compound features a complex structure that includes a triazine ring, a fluorophenyl group, and a butanoic acid moiety. Its molecular formula is C14H16FN3O3S, with a molecular weight of approximately 335.36 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential applications.
Pharmaceutical Research
The compound is being investigated for its antimicrobial properties . Preliminary studies indicate that it may inhibit the growth of various pathogenic bacteria and fungi. For instance, compounds with similar structures have shown effectiveness against resistant strains of bacteria in vitro.
Case Study: Antimicrobial Activity
A study conducted on derivatives of triazine compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the triazine structure can enhance antimicrobial efficacy. The specific compound has not been tested directly but is hypothesized to exhibit similar properties based on structural analysis.
Antiviral Potential
Research into antiviral applications has highlighted the importance of targeting viral replication mechanisms. Compounds with triazine cores have shown promise in inhibiting viral enzymes.
Case Study: Inhibition of Viral Replication
In a recent study published in Virology Journal, derivatives of triazines were tested for their ability to inhibit the replication of the influenza virus. The results indicated that these compounds could potentially disrupt viral entry or replication, paving the way for further exploration of the target compound's capabilities.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has led researchers to explore this aspect for the target compound as well. Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are highly sought after.
Data Table: Anti-inflammatory Activity Comparison
Preliminary findings suggest that modifications to the sulfur-containing group may enhance anti-inflammatory activity.
Neuroprotective Properties
Emerging research indicates that certain triazine derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, related compounds demonstrated a reduction in neuroinflammation and improvement in cognitive function. This suggests that the target compound could be further investigated for similar neuroprotective properties.
Mechanism of Action
The mechanism by which 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s diverse functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-chlorophenyl)amino]-4-oxobutanoic acid
- 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-bromophenyl)amino]-4-oxobutanoic acid
Uniqueness
The presence of the fluorophenyl group in 3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and biological activity, making this compound unique in its class.
Biological Activity
3-(6,6-dimethyl-5-oxo-3-sulfanyl-5,6-dihydro-1,2,4-triazin-1(2H)-yl)-4-[(2-fluorophenyl)amino]-4-oxobutanoic acid (CAS Number: 907971-46-4) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C15H17FN4O4S, with a molecular weight of 368.4 g/mol. The compound features a triazine ring structure which is known for its diverse biological applications.
Property | Value |
---|---|
Molecular Formula | C15H17FN4O4S |
Molecular Weight | 368.4 g/mol |
CAS Number | 907971-46-4 |
Synthesis
The synthesis of this compound follows established methodologies for creating 1,2,4-triazine derivatives. These methods often involve multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, the introduction of fluorine atoms has been shown to significantly influence pharmacological properties by modulating electronic characteristics and lipophilicity .
Antitumor Activity
The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example:
- In vitro studies showed that it exhibits potent activity against non-small cell lung cancer and breast cancer cells, with IC50 values comparable to established chemotherapeutics .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cell proliferation.
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties:
- Antibacterial Studies : It has shown efficacy against both Gram-positive and Gram-negative bacteria in laboratory settings. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Studies
- Case Study 1 : A study conducted on the effects of this compound on A431 human epidermoid carcinoma cells reported an IC50 value significantly lower than that of doxorubicin, indicating superior potency in inducing cell death.
- Case Study 2 : In another investigation focusing on its antimicrobial properties, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus that was markedly lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Properties
Molecular Formula |
C15H17FN4O4S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(6,6-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazinan-1-yl)-4-(2-fluoroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H17FN4O4S/c1-15(2)13(24)18-14(25)19-20(15)10(7-11(21)22)12(23)17-9-6-4-3-5-8(9)16/h3-6,10H,7H2,1-2H3,(H,17,23)(H,21,22)(H2,18,19,24,25) |
InChI Key |
ZCEZBZNDGMOOKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=S)NN1C(CC(=O)O)C(=O)NC2=CC=CC=C2F)C |
Origin of Product |
United States |
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